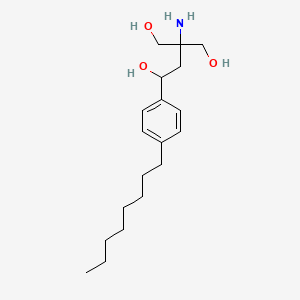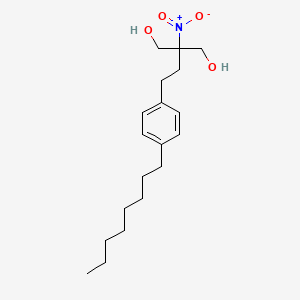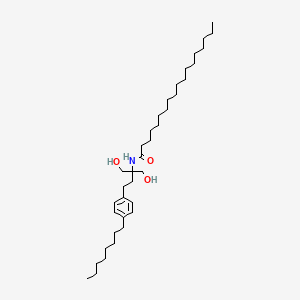
3-ヒドロキシクロルマジノン酢酸
説明
3-Hydroxy Chlormadinone Acetate is a derivative of Chlormadinone Acetate, a synthetic progestogen. It is known for its progestogenic and antiandrogenic properties, making it useful in various medical applications, including hormonal therapies and contraceptives .
科学的研究の応用
3-Hydroxy Chlormadinone Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Utilized in hormonal therapies, contraceptives, and treatments for androgen-dependent conditions such as acne and hirsutism.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems
作用機序
3-Hydroxy Chlormadinone Acetate is a potent progesterone receptor (PR) agonist, a partial androgen receptor (AR) antagonist, and a weak glucocorticoid receptor (GR) antagonist . It binds to PRs, inducing the expression of progesterone-responsive genes. Additionally, it blocks ARs in target organs and reduces the activity of skin 5 alpha-reductase, thus inhibiting androgen production and signaling .
将来の方向性
Chlormadinone Acetate, from which 3-Hydroxy Chlormadinone Acetate is derived, is used in birth control pills to prevent pregnancy, as a component of menopausal hormone therapy, in the treatment of gynecological disorders, and in the treatment of androgen-dependent conditions like enlarged prostate and prostate cancer in men and acne and hirsutism in women . It continues to be used in other countries due to its high contraceptive efficacy and tolerability . A recent study showed that low-dose chlormadinone acetate increased the persistence rate of active surveillance in patients with low-risk prostate cancer .
生化学分析
Biochemical Properties
3-Hydroxy Chlormadinone Acetate interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to human progesterone, androgen, and glucocorticoid receptors . The binding affinities to these receptors vary, with the highest affinity observed for the progesterone and androgen receptors .
Cellular Effects
3-Hydroxy Chlormadinone Acetate has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it can inhibit testosterone-stimulated growth of prostate and seminal vesicles in castrated rats, showing antiandrogenic activities .
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxy Chlormadinone Acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of the progesterone receptor and an antagonist of the androgen receptor .
Dosage Effects in Animal Models
The effects of 3-Hydroxy Chlormadinone Acetate vary with different dosages in animal models . At certain dosages, it has been shown to have similar progestomimetic activities and antiandrogenic activities
Metabolic Pathways
3-Hydroxy Chlormadinone Acetate is involved in various metabolic pathways. It is extensively metabolized in the liver by reduction, hydroxylation, deacetylation, and conjugation
Transport and Distribution
It is known that Chlormadinone Acetate, the parent compound, is extensively metabolized in the liver
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Chlormadinone Acetate typically involves the hydroxylation of Chlormadinone Acetate. This process can be achieved through various methods, including catalytic hydrogenation and enzymatic reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired regioselectivity and stereoselectivity .
Industrial Production Methods: Industrial production of 3-Hydroxy Chlormadinone Acetate involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions: 3-Hydroxy Chlormadinone Acetate undergoes several types of chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Conversion to alcohols or hydrocarbons using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
類似化合物との比較
Chlormadinone Acetate: The parent compound, known for its progestogenic and antiandrogenic properties.
Cyproterone Acetate: Another synthetic progestogen with similar antiandrogenic effects.
Dienogest: A progestogen with antiandrogenic properties used in contraceptives and hormone therapies.
Uniqueness: 3-Hydroxy Chlormadinone Acetate is unique due to its specific hydroxylation, which enhances its biological activity and specificity. This modification allows for more targeted therapeutic effects and improved pharmacokinetic properties compared to its parent compound .
特性
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15?,16-,17+,18+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-WPAWLZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(CC[C@]34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184461 | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-15-5 | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17184-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













